

Anipamil's Interaction with Ion Channels: An In-depth Technical Guide

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Compound of Interest

Compound Name: Anipamil

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Abstract

Anipamil, a phenylalkylamine derivative and a structural analog of verapamil, is primarily characterized as a long-acting L-type calcium channel blocker. Its therapeutic applications in cardiovascular diseases, such as hypertension and angina, are well-documented.^{[1][2]} However, a comprehensive understanding of its interaction with other ion channels is crucial for a complete pharmacological profile and for anticipating potential off-target effects. This technical guide provides an in-depth analysis of **anipamil**'s interaction with various ion channels, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. Due to the limited availability of direct quantitative data for **anipamil**'s effects on sodium and potassium channels, this guide incorporates data from its close analog, verapamil, to provide a more complete, albeit inferred, profile. This information is clearly delineated to ensure accurate interpretation.

Interaction with Calcium Channels

Anipamil's principal mechanism of action is the blockade of L-type calcium channels, which are critical for cardiac contractility and vascular smooth muscle tone.

Quantitative Data: Binding Affinity

Anipamil competitively binds to the phenylalkylamine receptor site on the $\alpha 1$ subunit of the L-type calcium channel. Radioligand binding assays have been employed to determine its binding affinity.

Compound	Radioligand	Preparation	Ki (nM)	Reference
Anipamil	(-)-[3H]-Desmethoxyverapamil (D888)	Freshly isolated cardiac membranes	471 ± 52	[1]
Verapamil	(-)-[3H]-Desmethoxyverapamil (D888)	Freshly isolated cardiac membranes	55 ± 11	[1]
(-)-D600	(-)-[3H]-Desmethoxyverapamil (D888)	Freshly isolated cardiac membranes	12 ± 0.5	[1]
(-)-D888	(-)-[3H]-Desmethoxyverapamil (D888)	Freshly isolated cardiac membranes	1.7 ± 0.4	[1]

Ki represents the inhibitory constant, indicating the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.

Functional Effects

In isolated rabbit hearts, **anipamil** demonstrates a potent negative inotropic effect, reducing left ventricular pressure in a concentration-dependent manner (10^{-8} to 10^{-4} mol/l).[3] This effect is of rapid onset and long-lasting, persisting for up to 12 hours after washout.[3] Unlike verapamil, **anipamil**'s calcium channel blocking activity in the isolated rabbit heart appears to be more confined to the myocardial muscle, with less effect on coronary spasm.[3]

Interaction with Potassium Channels

While direct quantitative data for **anipamil**'s interaction with potassium channels is scarce, studies on its structural analog, verapamil, provide significant insights into potential off-target effects on various potassium channel subtypes.

Voltage-Gated Potassium (Kv) Channels

Verapamil has been shown to inhibit voltage-dependent K⁺ (Kv) channels in rabbit coronary arterial smooth muscle cells in a concentration-dependent manner, independent of its calcium channel blocking activity.

Compound	Channel	Preparation	Kd (μM)	Effect	Reference
Verapamil	Kv channels	Rabbit coronary arterial smooth muscle cells	0.82	Reduced current amplitude, accelerated inactivation decay	[4]

hERG (Kv11.1) Channels

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical aspect of cardiac safety assessment due to its role in QT prolongation and Torsades de Pointes. Verapamil is a known inhibitor of hERG channels.

Compound	Channel	Preparation	IC50	Reference
Verapamil	hERG	Xenopus laevis oocytes	5.1 μM	[5]
Verapamil	hERG	HEK293 cells	225 nM (at 37°C)	[6]
Verapamil	hERG	Xenopus laevis oocytes	143.0 nM	[7]

IC50 is the half-maximal inhibitory concentration.

Interaction with Sodium Channels

Similar to potassium channels, direct quantitative data for **anipamil**'s effect on sodium channels is not readily available. However, verapamil has been shown to interact with voltage-gated sodium channels (Nav), particularly in a use-dependent manner.

Voltage-Gated Sodium (Nav) Channels

Verapamil's interaction with sodium channels contributes to its antiarrhythmic properties.

Compound	Channel	Preparation	Effect	Reference
Verapamil	Type IIA Na ⁺ channels	Mammalian cell line	Tonic and use-dependent block	[8]

Experimental Protocols

Radioligand Binding Assay (for Calcium Channel Affinity)

This protocol outlines the methodology used to determine the binding affinity of **anipamil** for the phenylalkylamine receptor on L-type calcium channels.

Objective: To determine the inhibitory constant (K_i) of **anipamil**.

Materials:

- Freshly isolated cardiac membranes (e.g., from rat ventricles).
- Radioligand: (-)-[3H]-Desmethoxyverapamil (D888).
- Unlabeled **anipamil** and other competing ligands.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cardiac tissue in cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[9]

- Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor (**anipamil**) and the membrane preparation.[9]
- Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.[9]
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9]
- Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Whole-Cell Patch-Clamp Electrophysiology (for Functional Channel Analysis)

This protocol describes the general methodology for assessing the functional effects of **anipamil** on ion channel currents.

Objective: To measure the effect of **anipamil** on the current amplitude and kinetics of specific ion channels (e.g., Kv, hERG, Nav).

Materials:

- Cells expressing the ion channel of interest (e.g., HEK293 cells, Xenopus oocytes, or isolated cardiomyocytes).
- Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
- Borosilicate glass pipettes.
- Intracellular and extracellular recording solutions tailored to the specific ion channel being studied.
- **Anipamil** solution at various concentrations.

Procedure:

- Cell Preparation: Plate cells on coverslips for recording.
- Pipette Fabrication: Pull glass pipettes to a desired resistance (e.g., 2-5 M Ω).
- Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (G Ω) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
- Voltage-Clamp Protocol: Apply specific voltage protocols to elicit the desired ion channel currents. These protocols are designed to activate, inactivate, and deactivate the channels of interest.
- Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of **anipamil**.
- Data Recording: Record the ion channel currents before, during, and after drug application.
- Data Analysis: Analyze the recorded currents to determine the percentage of block, changes in current kinetics (activation, inactivation, deactivation), and to construct dose-response curves to calculate IC50 values.

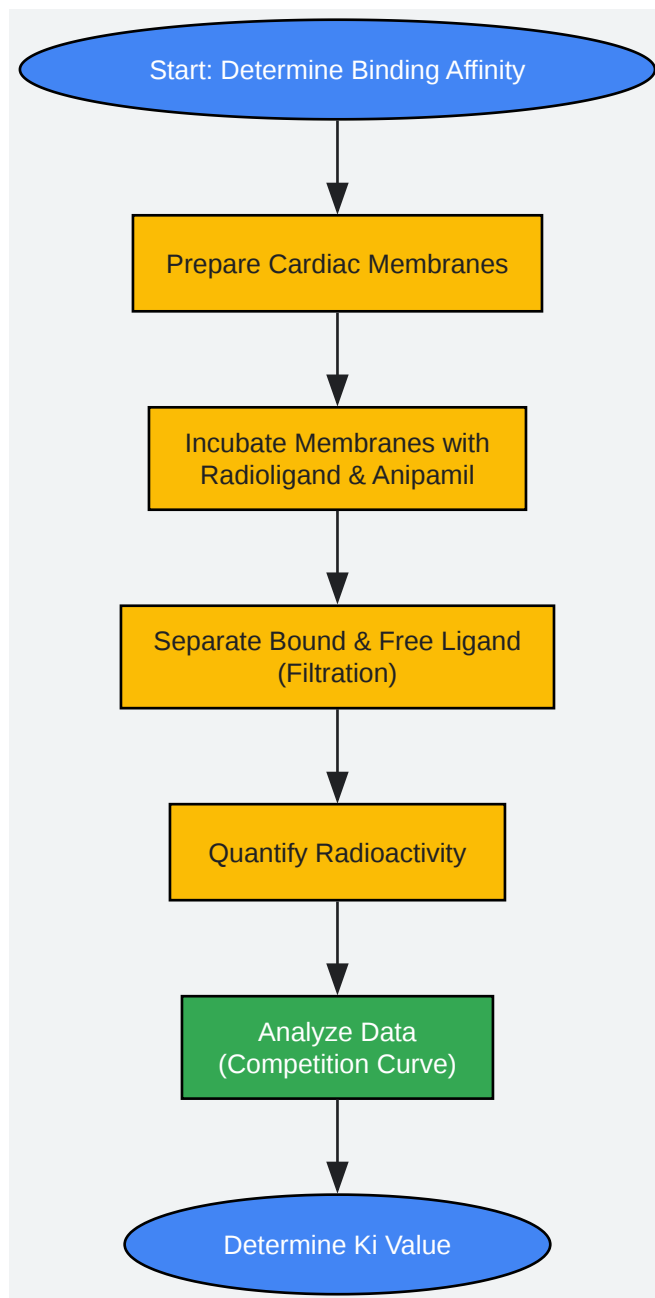
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by **anipamil** and the general workflows for its pharmacological characterization.



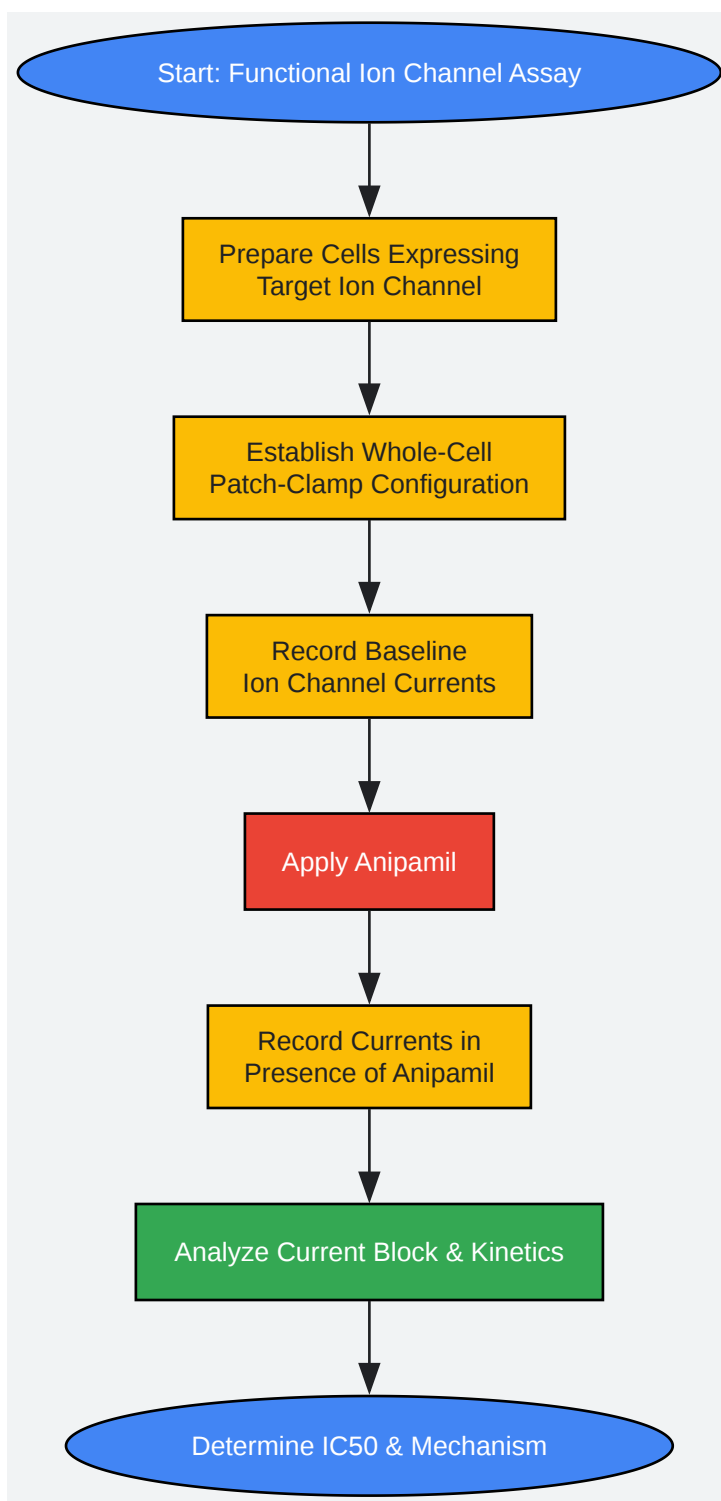
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Caption: **Anipamil's** primary signaling pathway.



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Caption: Workflow for determining binding affinity.



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Caption: Workflow for functional ion channel assays.

Conclusion

Anipamil is a potent L-type calcium channel blocker with a well-defined mechanism of action on these channels. While direct quantitative data on its interaction with other ion channels, such as sodium and potassium channels, is limited, evidence from its close analog, verapamil, suggests that **anipamil** may also modulate these channels. Such off-target effects could contribute to its overall pharmacological profile and antiarrhythmic properties. Further research employing detailed electrophysiological and binding studies is warranted to fully elucidate the complete ion channel interaction profile of **anipamil**. This will enable a more comprehensive understanding of its therapeutic benefits and potential risks, aiding in the development of safer and more effective cardiovascular therapies.

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